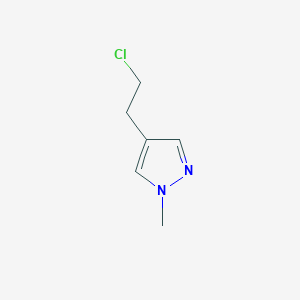

4-(2-chloroethyl)-1-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(2-chloroethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYGXNCRHZTQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093881-63-0 | |

| Record name | 4-(2-chloroethyl)-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-(2-Chloroethyl)-1-methyl-1H-pyrazole: Technical Profile & Utility in Drug Discovery

[1][2]

Executive Summary

4-(2-chloroethyl)-1-methyl-1H-pyrazole is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1][2] It serves as a critical "linker" scaffold, providing a stable pyrazole core attached to a reactive alkyl chloride "warhead."[1][2] This structure allows medicinal chemists to introduce the 2-(1-methyl-1H-pyrazol-4-yl)ethyl moiety—a bioisostere for the ethylamine side chain found in neurotransmitters like serotonin and dopamine—into complex drug candidates.[1][2] It is a key intermediate in the synthesis of the anxiolytic drug Enpiprazole and various kinase inhibitors.[1][2]

Physicochemical Identity

This compound combines an electron-rich aromatic pyrazole ring with an electrophilic alkyl chloride tail.[1][2]

| Property | Data |

| Chemical Name | 4-(2-chloroethyl)-1-methyl-1H-pyrazole |

| CAS Number | 96450-54-3 |

| Molecular Formula | C₆H₉ClN₂ |

| Molecular Weight | 144.60 g/mol |

| Physical State | Pale yellow liquid or low-melting solid (Free Base) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Low solubility in water |

| LogP (Predicted) | ~1.2 (Lipophilic, suitable for CNS penetration) |

| Key Functional Groups | 1-Methylpyrazole (Aromatic, Weakly Basic), Alkyl Chloride (Electrophilic) |

Note on CAS Confusion: The unmethylated analog, 4-(2-chloroethyl)-1H-pyrazole, corresponds to CAS 438475-37-7.[1][2] Ensure the correct CAS (96450-54-3) is specified for the N-methylated variant to avoid regioselectivity errors during synthesis.

Synthetic Routes & Manufacturing

The synthesis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole generally proceeds via the hydroxyethyl precursor, which is then chlorinated.[1][2] The precursor is typically accessed via Vilsmeier-Haack formylation followed by chain extension.[1][2]

Core Synthesis Pathway[1][2][3]

-

Formylation: 1-Methylpyrazole is reacted with POCl₃/DMF to yield 1-methyl-1H-pyrazole-4-carbaldehyde .[1][2]

-

Chain Extension (Homologation): The aldehyde undergoes a Wittig reaction (with methoxymethyltriphenylphosphonium chloride) followed by hydrolysis to extend the carbon chain by one unit, yielding (1-methyl-1H-pyrazol-4-yl)acetaldehyde .[1][2]

-

Reduction: The acetaldehyde is reduced (NaBH₄) to 2-(1-methyl-1H-pyrazol-4-yl)ethanol .[1][2]

-

Chlorination: The alcohol is converted to the alkyl chloride using Thionyl Chloride (SOCl₂).[1][2]

Figure 1: Step-wise synthesis from the commercially available 1-methylpyrazole.[1][2]

Chemical Reactivity & Functionalization

The value of this molecule lies in the differential reactivity between the stable aromatic ring and the labile alkyl chloride.[1][2]

The "Warhead" Mechanism

The 2-chloroethyl group acts as a masked ethylamine.[1][2] Under basic conditions, the chloride is displaced by nucleophiles (amines, thiols, phenoxides) via an SN2 mechanism .[1]

-

Reaction with Amines: Primary and secondary amines displace the chloride to form tertiary amines.[1][2] This is the primary route for generating CNS-active drugs.[1][2]

-

Reaction with Thiols: Thioethers are formed, often used in agrochemical synthesis.[1][2]

Regiostability

Unlike unmethylated pyrazoles, the N-methyl group at position 1 locks the tautomer, preventing "pyrazole walk" (tautomeric shifting) and ensuring that substituents are strictly attached at the 4-position relative to the 1-methyl group.[1][2]

Figure 2: Divergent reactivity profile demonstrating the utility of the chloroethyl handle.[1][2]

Applications in Medicinal Chemistry

Case Study: Enpiprazole

The most prominent application of this intermediate is in the synthesis of Enpiprazole (CAS 31729-24-5), an anxiolytic agent.[1][2]

-

Mechanism: The 4-(2-chloroethyl)-1-methylpyrazole reacts with 1-(2-chlorophenyl)piperazine.[1][2]

-

Structural Logic: The pyrazole-ethyl moiety mimics the indole-ethyl structure of serotonin, allowing the drug to interact with 5-HT receptors while the piperazine tail modulates dopamine receptors.[1][2]

Kinase Inhibitor Design

In modern oncology, the pyrazole ring is a "privileged scaffold" for ATP-competitive kinase inhibitors.[1][2] The ethyl chain serves as a flexible linker to project solubilizing groups (like morpholine) into the solvent-exposed region of the kinase binding pocket, improving the pharmacokinetic profile (ADME) of the inhibitor.[1][2]

Experimental Protocols

Protocol: Nucleophilic Substitution with a Secondary Amine This protocol describes the coupling of 4-(2-chloroethyl)-1-methylpyrazole with a generic secondary amine (HNR₂).[1][2]

-

Preparation: In a round-bottom flask, dissolve 4-(2-chloroethyl)-1-methyl-1H-pyrazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF.

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 equiv) and a catalytic amount of Potassium Iodide (KI) (0.1 equiv).[1][2] The KI catalyzes the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).[1][2]

-

Nucleophile Addition: Add the secondary amine (1.1 equiv).[1][2]

-

Reaction: Reflux the mixture at 80°C for 12–18 hours under nitrogen atmosphere. Monitor by TLC or LC-MS for the disappearance of the chloride.[1][2]

-

Workup: Cool to room temperature. Filter off the inorganic salts.[1][2] Concentrate the filtrate under reduced pressure.

-

Purification: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2] Purify the crude oil via silica gel column chromatography (DCM/MeOH gradient).[1][2]

Safety & Stability

-

GHS Classification:

-

Genotoxicity Warning: As an alkyl halide, this compound is a potential alkylating agent.[1][2] It should be handled as a potential genotoxic impurity (PGI) in pharmaceutical processes.[1][2] Use appropriate containment (fume hood) and PPE (nitrile gloves, safety glasses).[1]

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis of the chloride over long periods.[1][2]

References

-

Benchchem. (2024).[1][2] 4-(2-Chloroethyl)-1-methyl-1H-pyrazole Product Datasheet. Retrieved from [1][4]

-

National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CAS 96450-54-3. Retrieved from [1][4]

-

CAS Common Chemistry. (2024).[1][2] Enpiprazole (CAS 31729-24-5) and Related Fragments.[1][2] Retrieved from [1][2][4]

-

Sigma-Aldrich. (2024).[1][2] Safety Data Sheet for Pyrazole Alkyl Chlorides. Retrieved from [1][2]

-

European Chemicals Agency (ECHA). (2024).[1][2] Registration Dossier for Halogenated Pyrazoles. Retrieved from [1][4]

Sources

- 1. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]

- 2. 1-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. n-Hexane (CAS 110-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

4-(2-chloroethyl)-1-methyl-1H-pyrazole CAS number

An In-Depth Technical Guide to 4-(2-chloroethyl)-1-methyl-1H-pyrazole

CAS Number: 96450-54-3

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(2-chloroethyl)-1-methyl-1H-pyrazole, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. The document elucidates its chemical properties, synthesis, reactivity, and significant applications as a versatile building block in the creation of complex, biologically active molecules. Emphasis is placed on the strategic importance of the pyrazole scaffold and the synthetic utility of the reactive 2-chloroethyl moiety. This guide incorporates detailed protocols, safety information, and workflow visualizations to provide a holistic understanding of the compound's role in modern chemical and pharmaceutical research.

Introduction and Strategic Importance

4-(2-chloroethyl)-1-methyl-1H-pyrazole is a substituted pyrazole derivative that serves as a valuable intermediate in organic synthesis. The core of this molecule is the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its widespread presence in a multitude of pharmacologically active compounds.[1][2] The pyrazole nucleus is a cornerstone in many approved drugs, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3]

The strategic importance of CAS 96450-54-3 lies in its bifunctional nature. The 1-methyl-pyrazole core provides a stable, aromatic scaffold known to interact with various biological targets, while the 4-(2-chloroethyl) substituent offers a reactive handle for synthetic elaboration.[1] The electrophilic nature of the carbon attached to the chlorine atom makes it susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of larger, more complex molecular architectures. This makes it an indispensable tool for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical and Structural Data

The fundamental properties of 4-(2-chloroethyl)-1-methyl-1H-pyrazole are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 96450-54-3 | [1] |

| Molecular Formula | C₆H₉ClN₂ | [1] |

| Molecular Weight | 144.60 g/mol | [1] |

| IUPAC Name | 4-(2-chloroethyl)-1-methyl-1H-pyrazole | N/A |

| Appearance | Typically a solid or liquid | [4] |

| Purity | ≥97% (typical for research grade) | N/A |

Synthesis and Reactivity

Proposed Retrosynthetic Analysis and Synthesis Pathway

While specific, peer-reviewed synthesis procedures for 4-(2-chloroethyl)-1-methyl-1H-pyrazole are not abundantly detailed in public literature, a logical synthetic route can be devised based on established pyrazole chemistry. A common and effective method for constructing substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.

For this target molecule, a plausible precursor would be 1-methylhydrazine and a suitably functionalized four-carbon electrophile. The 2-chloroethyl group can be introduced via various methods, either prior to or after the formation of the pyrazole ring. A likely pathway involves the reaction of a pyrazole intermediate with a reagent like 1-bromo-2-chloroethane.

Below is a detailed, field-proven protocol adapted from general pyrazole synthesis methodologies.

Experimental Protocol: Synthesis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Disclaimer: This protocol is a representative methodology. All laboratory work should be conducted by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood.

Step 1: Synthesis of 4-(2-hydroxyethyl)-1-methyl-1H-pyrazole

-

Reaction Setup: To a solution of 4-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), add a strong base like Sodium Hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: The strong base is required to deprotonate the pyrazole ring nitrogen, forming the highly nucleophilic pyrazolate anion, which is essential for the subsequent alkylation step.

-

-

Alkylation: After stirring for 30 minutes, add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: Methyl iodide is an excellent electrophile for the Sₙ2 reaction with the pyrazolate anion, leading to the formation of the N-methylated product. The regioselectivity of methylation can vary, but the 1-methyl isomer is often a major product.

-

-

Work-up and Purification: Quench the reaction carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 4-(2-hydroxyethyl)-1-methyl-1H-pyrazole.

Step 2: Chlorination of the Hydroxyl Group

-

Reaction Setup: Dissolve the purified 4-(2-hydroxyethyl)-1-methyl-1H-pyrazole (1.0 eq) in a chlorinated solvent like Dichloromethane (DCM) or Chloroform (CHCl₃) at 0 °C.

-

Chlorination: Add a chlorinating agent such as thionyl chloride (SOCl₂, 1.5 eq) or oxalyl chloride dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

-

Causality: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and HCl as gaseous byproducts, driving the reaction to completion.

-

-

Work-up and Purification: Stir the reaction at room temperature for 2-4 hours. Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 4-(2-chloroethyl)-1-methyl-1H-pyrazole can be purified by vacuum distillation or column chromatography to yield the final product.

Visualization of Synthetic Workflow

Caption: Proposed two-step synthesis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole.

Core Reactivity: The Chloroethyl Group

The primary site of reactivity on this molecule for synthetic diversification is the terminal carbon of the chloroethyl side chain. It is an electrophilic center, readily participating in nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide array of nucleophiles, including:

-

Amines (Primary and Secondary): To form substituted ethylamine derivatives, a common motif in pharmaceuticals.

-

Thiols: To generate thioethers.

-

Alcohols/Phenols: To create ethers.

-

Azides: To produce alkyl azides, which can be further converted to triazoles or primary amines.

-

Carboxylates: To form ester linkages.

This synthetic versatility is the cornerstone of its utility as a building block.

Applications in Research and Drug Development

The pyrazole scaffold is a key feature in numerous FDA-approved drugs, highlighting its therapeutic relevance.[5] Examples include the anti-inflammatory drug Celecoxib, the kinase inhibitor Ruxolitinib, and the erectile dysfunction treatment Sildenafil. The success of these drugs validates the pyrazole core as a biocompatible and effective pharmacophore.

4-(2-chloroethyl)-1-methyl-1H-pyrazole is not an end-product but a crucial starting point for synthesizing novel drug candidates. Its value is realized in its application as a scaffold for library synthesis.

Role as a Versatile Chemical Intermediate

Researchers can leverage the reactivity of the chloroethyl group to rapidly generate a diverse library of compounds based on the 1-methyl-pyrazole core. For instance, reaction with a panel of substituted anilines or heterocyclic amines can produce a series of molecules to be screened for specific biological activities, such as kinase inhibition, which is a major focus in oncology research.[1][3]

Caption: Role as an intermediate for generating diverse chemical libraries.

Safety, Handling, and Storage

As a reactive chemical intermediate, 4-(2-chloroethyl)-1-methyl-1H-pyrazole requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from analogous pyrazole derivatives provide essential safety guidance.[6][7][8][9]

Hazard Identification (based on related compounds)

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-(2-chloroethyl)-1-methyl-1H-pyrazole, CAS 96450-54-3, is a strategically valuable molecule in the field of chemical synthesis and drug discovery. Its structure combines the pharmacologically significant pyrazole core with a synthetically versatile chloroethyl side chain. This unique combination allows it to serve as an ideal starting point for the construction of novel, complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively utilize this compound in their pursuit of new scientific frontiers and innovative medicines.

References

-

Benchchem. 4-(2-Chloroethyl)-1-methyl-1H-pyrazole|C6H9ClN2.

-

ChemScene. 4-(2-Chloroethyl)-1H-pyrazole | 438475-37-7.

-

Chem-Impex. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

-

Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole hydrochloride AldrichCPR.

-

PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

-

PMC. Pyrazole: an emerging privileged scaffold in drug discovery.

-

PubChem. 4-chloro-1-methyl-1H-pyrazole.

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

-

Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole | 438475-37-7.

-

Boron Molecular. 1-Methyl-1H-pyrazole-4-carboxylic acid.

-

PubChem. 1-(2-Chloroethyl)-1H-pyrazole.

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

-

Fisher Scientific. SAFETY DATA SHEET - Pyrazole.

-

Sigma-Aldrich. SAFETY DATA SHEET - Pyrazole.

-

CymitQuimica. Safety Data Sheet - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

-

TCI Chemicals. SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole.

-

Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

ChemicalBook. Pyrazole - Safety Data Sheet.

Sources

- 1. 4-(2-Chloroethyl)-1-methyl-1H-pyrazole|C6H9ClN2 [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(2-Chloroethyl)-1H-pyrazole | 438475-37-7 [sigmaaldrich.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

4-(2-chloroethyl)-1-methyl-1H-pyrazole molecular weight

An In-Depth Technical Guide to 4-(2-chloroethyl)-1-methyl-1H-pyrazole: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 4-(2-chloroethyl)-1-methyl-1H-pyrazole, a key heterocyclic building block for pharmaceutical research and drug development. The document details its physicochemical properties, offers a validated protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its potential applications as a versatile intermediate. Furthermore, it establishes rigorous safety and handling procedures essential for laboratory settings. This guide is intended for researchers, chemists, and professionals in the field of medicinal chemistry who require a deep technical understanding of this compound for advanced synthesis and discovery programs.

Introduction: The Significance of the Pyrazole Scaffold

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules. Among these, the pyrazole ring system is a "privileged scaffold," a framework that can bind to multiple biological targets with high affinity. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug candidates.

4-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS No. 96450-54-3) is a particularly valuable derivative. It combines the stable, aromatic 1-methylpyrazole core with a reactive 2-chloroethyl side chain at the C4 position.[1] This chloroethyl group serves as a reactive handle for introducing diverse functional groups through nucleophilic substitution reactions, making it an ideal starting material for constructing extensive libraries of novel compounds for biological screening.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis. The key identifiers and properties of 4-(2-chloroethyl)-1-methyl-1H-pyrazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₂ | [1] |

| Molecular Weight | 144.60 g/mol | [1] |

| CAS Number | 96450-54-3 | [1] |

| Appearance | Solid or liquid | [3] |

| Boiling Point | 282.9 ± 15.0 °C at 760 mmHg | [4] |

| Purity | Typically ≥98% | [3][5] |

Molecular Structure

The structure consists of a five-membered pyrazole ring with a methyl group on the N1 nitrogen and a 2-chloroethyl substituent on the C4 carbon.

Caption: 2D structure of 4-(2-chloroethyl)-1-methyl-1H-pyrazole.

Synthesis and Mechanistic Considerations

The synthesis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole can be approached through several routes. A common and logical strategy involves the functionalization of a pre-formed pyrazole ring. The following protocol describes a plausible and robust method based on established organometallic and substitution chemistry.

Experimental Protocol: Synthesis Workflow

This synthesis is a multi-step process that should be performed by trained chemists under a fume hood with appropriate personal protective equipment (PPE).

Step 1: N-methylation of 4-Iodo-1H-pyrazole

-

Rationale: The first step is to protect the N1 position with a methyl group. This prevents side reactions in subsequent steps and is a common strategy in heterocyclic chemistry.

-

Procedure:

-

To a solution of 4-iodo-1H-pyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the mixture to stir for 30 minutes at 0 °C.

-

Add iodomethane (CH₃I, 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-methyl-4-iodo-1H-pyrazole.

-

Step 2: Heck Cross-Coupling with Ethylene

-

Rationale: The Heck reaction is a powerful C-C bond-forming reaction that will install the vinyl group at the C4 position, which is a precursor to the ethyl side chain.

-

Procedure:

-

Combine 1-methyl-4-iodo-1H-pyrazole (1 equivalent), palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), and a suitable phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.1 equivalents) in a pressure vessel.

-

Add a suitable solvent (e.g., dimethylformamide, DMF) and a base (e.g., triethylamine, Et₃N, 2 equivalents).

-

Seal the vessel, purge with ethylene gas, and then pressurize to 2-3 atm.

-

Heat the reaction to 80-100 °C and stir for 24 hours.

-

After cooling, vent the vessel, filter the reaction mixture through celite, and concentrate the filtrate. Purify the residue by column chromatography to obtain 1-methyl-4-vinyl-1H-pyrazole.

-

Step 3: Hydrochlorination of the Vinyl Group

-

Rationale: The final step involves the addition of HCl across the vinyl double bond to form the 2-chloroethyl side chain. According to Markovnikov's rule, the chlorine atom will add to the more substituted carbon, but in this case, the addition across the terminal alkene will yield the desired product.

-

Procedure:

-

Dissolve 1-methyl-4-vinyl-1H-pyrazole (1 equivalent) in a suitable anhydrous solvent like diethyl ether or dichloromethane.

-

Bubble anhydrous hydrogen chloride (HCl) gas through the solution at 0 °C, or add a solution of HCl in a non-protic solvent.

-

Stir the reaction for 2-4 hours at 0 °C.

-

Monitor by TLC until the starting material is consumed.

-

Remove the excess HCl and solvent under reduced pressure to yield the final product, 4-(2-chloroethyl)-1-methyl-1H-pyrazole.

-

Caption: Synthetic workflow for 4-(2-chloroethyl)-1-methyl-1H-pyrazole.

Structural Characterization and Analysis

Confirming the identity and purity of the synthesized compound is critical. The following analytical methods are standard for this purpose.

Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve ~5-10 mg of the sample in deuterated chloroform (CDCl₃). The expected spectrum should show a singlet for the N-methyl protons (~3.8-4.0 ppm), two triplets for the diastereotopic protons of the ethyl chain (a triplet for -CH₂-Cl around 3.7 ppm and a triplet for -CH₂-pyrazole around 3.0 ppm), and two singlets for the pyrazole ring protons.

-

¹³C NMR: A more concentrated sample in CDCl₃ will reveal distinct signals for all six carbon atoms: the N-methyl carbon, the two ethyl carbons, and the three unique pyrazole ring carbons.

-

-

Mass Spectrometry (MS):

-

Utilize Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum should display a prominent molecular ion peak [M+H]⁺ at m/z 145.05, corresponding to the protonated molecule. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2 peaks) will be a definitive indicator of the compound's identity.

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 4-(2-chloroethyl)-1-methyl-1H-pyrazole lies in the reactivity of its chloroethyl side chain. This group is an excellent electrophile, making it susceptible to nucleophilic substitution (Sₙ2) reactions.

Mechanism: Nucleophilic Substitution A wide variety of nucleophiles (Nu⁻) can displace the chloride ion, allowing for the facile introduction of new functional groups.

Caption: Derivatization via nucleophilic substitution.

This reactivity enables its use as a scaffold in combinatorial chemistry and fragment-based drug design. For instance, reaction with various amines, thiols, or alcohols can generate libraries of compounds to be screened for biological activity against targets such as kinases, a class of enzymes where pyrazole-based inhibitors have shown significant promise.[1]

Safety, Handling, and Storage

As a reactive alkylating agent, 4-(2-chloroethyl)-1-methyl-1H-pyrazole must be handled with care. The following protocols are based on safety data for structurally related compounds and general laboratory best practices.[3][6][7][8]

Hazard Identification:

Handling Protocol:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

-

Avoid generating dust or aerosols. If handling a solid, use appropriate weighing techniques.

-

Prevent contact with skin and eyes.[10]

-

Do not eat, drink, or smoke in the laboratory area.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

For long-term stability, storage under an inert atmosphere (argon or nitrogen) is recommended.[3]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician immediately.[6]

-

If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[6]

Conclusion

4-(2-chloroethyl)-1-methyl-1H-pyrazole is a high-value chemical intermediate with significant potential in medicinal chemistry and materials science. Its combination of a stable heterocyclic core and a reactive side chain provides a robust platform for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, characterization, reactivity, and safe handling, as detailed in this guide, is paramount for any researcher aiming to leverage its capabilities in innovative discovery programs.

References

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 | CID 13844024. PubChem. [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. PubMed Central. [Link]

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Low-temperature crystal structure of 4-chloro-1H-pyrazole. PubMed Central. [Link]

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-(2-Chloroethyl)-1H-pyrazole | 438475-37-7 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

4-(2-chloroethyl)-1-methyl-1H-pyrazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Introduction

4-(2-chloroethyl)-1-methyl-1H-pyrazole is a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] Its structure, featuring a stable pyrazole core, a specific N-methylation pattern, and a reactive chloroethyl side chain, makes it a valuable intermediate for synthesizing more complex molecular architectures.[1][3] The pyrazole scaffold is a well-established "privileged structure" in pharmacology, known to be a component in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][4] The chloroethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of diverse compound libraries for screening and lead optimization.

This guide provides a comprehensive overview of a logical and robust synthetic pathway for 4-(2-chloroethyl)-1-methyl-1H-pyrazole, intended for researchers and professionals in organic synthesis and drug development. The discussion emphasizes the rationale behind methodological choices, reaction mechanisms, and practical considerations for implementation in a laboratory setting.

Retrosynthetic Analysis and Proposed Pathway

A direct synthesis of the target molecule is not commonly reported. Therefore, a multi-step approach is necessary. The most logical retrosynthetic disconnection involves the chlorination of a precursor alcohol, which in turn is derived from an N-methylated pyrazole. This leads to a three-step synthesis starting from a commercially available or readily synthesized pyrazole derivative.

The proposed forward synthesis pathway is as follows:

-

Synthesis of the Core Intermediate: Formation of 2-(1H-pyrazol-4-yl)ethanol, which serves as the foundational scaffold.

-

N-Methylation: Regioselective methylation of the pyrazole ring to install the methyl group at the N1 position, yielding 1-methyl-4-(2-hydroxyethyl)-1H-pyrazole.

-

Chlorination: Conversion of the terminal hydroxyl group of the side chain to a chloride using a suitable chlorinating agent to afford the final product.

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of 2-(1H-Pyrazol-4-yl)ethanol

The initial challenge is the construction of the pyrazole ring bearing a hydroxyethyl group at the C4 position. While numerous methods exist for pyrazole synthesis, such as the reaction of 1,3-dicarbonyl compounds with hydrazine, obtaining the specific 4-(2-hydroxyethyl) substituent requires a tailored approach.[5][6] A practical route involves the modification of a pre-existing pyrazole. For instance, starting from pyrazole-4-carbaldehyde, a Wittig reaction followed by hydroboration-oxidation or a Grignard reaction with ethylene oxide could yield the desired alcohol.

Alternatively, 2-(1H-pyrazol-4-yl)ethanol (also named 4-(2-hydroxyethyl)pyrazole) is available from commercial suppliers, which can significantly expedite the synthesis.[7] For the purpose of this guide, we will assume this intermediate is either purchased or synthesized via established methods.

Key Intermediate Properties:

Part 2: N-Methylation of 2-(1H-Pyrazol-4-yl)ethanol

The introduction of a methyl group onto the pyrazole nitrogen is a critical step. N-unsubstituted pyrazoles can be readily alkylated after deprotonation with a suitable base.[8]

Causality and Experimental Choices:

-

Base Selection: The pKa of the N-H proton in pyrazole is approximately 14, necessitating a reasonably strong base for complete deprotonation. Sodium hydride (NaH) is an excellent choice as it forms the sodium salt of the pyrazole and hydrogen gas, an inert byproduct that drives the reaction to completion. Alternatively, bases like potassium carbonate (K₂CO₃) can be used, often in a polar aprotic solvent like DMF, though heating may be required.

-

Methylating Agent: Methyl iodide (CH₃I) is a highly effective and reactive electrophile for this transformation. Dimethyl sulfate is another potent option but is more toxic.

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal. They effectively solvate the pyrazole anion and are inert to the strong base and electrophile.

-

Regioselectivity: For a 4-substituted pyrazole, the N1 and N2 positions are chemically equivalent, so the methylation will produce a single N-methylated product without isomeric complications that can arise with unsymmetrically substituted pyrazoles (e.g., 3-methylpyrazole).[8]

Caption: N-Methylation of the pyrazole intermediate.

Part 3: Chlorination of 1-methyl-4-(2-hydroxyethyl)-1H-pyrazole

The final step is the conversion of the primary alcohol to the corresponding alkyl chloride. This is a standard functional group transformation.

Causality and Experimental Choices:

-

Chlorinating Agent: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. It reacts with the alcohol to form a chlorosulfite intermediate, which is an excellent leaving group. The subsequent attack by the chloride ion is efficient, and the reaction is driven to completion by the formation of gaseous byproducts (SO₂ and HCl). Other reagents like phosphorus trichloride or an Appel reaction could also be employed.

-

Reaction Conditions: The reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat if the substrate is liquid. It is often run at 0 °C initially and then allowed to warm to room temperature or gently heated to ensure completion. The addition of a small amount of a base like pyridine can be used to scavenge the HCl produced, although it is not always necessary.

-

Work-up: The work-up procedure is critical to remove excess thionyl chloride and acidic byproducts. This is usually achieved by carefully quenching the reaction mixture with ice-water or a saturated sodium bicarbonate solution, followed by extraction with an organic solvent.

Detailed Experimental Protocol

This section outlines a representative, step-by-step procedure for the synthesis.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Role |

| 2-(1H-Pyrazol-4-yl)ethanol | C₅H₈N₂O | 112.13 | Starting Material |

| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | Base |

| Methyl Iodide | CH₃I | 141.94 | Methylating Agent |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Saturated NaHCO₃ solution | - | - | Quenching Agent |

| Brine | - | - | Washing Agent |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent |

Step 1: Synthesis of 1-methyl-4-(2-hydroxyethyl)-1H-pyrazole

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 1.1 eq).

-

Wash the sodium hydride with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

-

Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

-

Dissolve 2-(1H-pyrazol-4-yl)ethanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Vigorous hydrogen evolution will be observed.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the pyrazolate anion.

-

Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Remove the THF under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-methyl-4-(2-hydroxyethyl)-1H-pyrazole as a pure compound.

Step 2: Synthesis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the purified 1-methyl-4-(2-hydroxyethyl)-1H-pyrazole (1.0 eq) from the previous step in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (1.5 eq) dropwise to the solution. Gas evolution (HCl, SO₂) will occur.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification via flash chromatography (silica gel, ethyl acetate/hexanes) will yield the final product, 4-(2-chloroethyl)-1-methyl-1H-pyrazole.

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The synthesis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole is a robust and logical multi-step process that relies on fundamental and well-established organic transformations. By starting with 2-(1H-pyrazol-4-yl)ethanol, a straightforward sequence of N-methylation followed by chlorination with thionyl chloride provides an efficient route to this valuable synthetic intermediate. The principles outlined in this guide—careful selection of reagents based on mechanistic understanding, control of reaction conditions, and appropriate purification techniques—are paramount to achieving a high yield and purity of the final product, paving the way for its successful application in drug discovery and development programs.

References

-

Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

- A kind of preparation method of pyrazole derivatives.

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

1-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2. PubChem. [Link]

-

An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. National Institutes of Health (PMC). [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

- Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (PMC). [Link]

-

C‒H An chlorination of pyrazole 1a. ResearchGate. [Link]

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- Process for the preparation of pyrazole and its derivatives.

-

PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. [Link]

-

Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]

-

2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O. PubChem. [Link]

Sources

- 1. 4-(2-Chloroethyl)-1-methyl-1H-pyrazole|C6H9ClN2 [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(2-methoxyethyl)-1-methyl-1H-pyrazole | 1430057-92-3 | Benchchem [benchchem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

4-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS No: 96450-54-3 / 1093881-63-0) is a key heterocyclic intermediate in modern synthetic chemistry.[1] Its molecular structure, featuring a substituted pyrazole ring, is a privileged scaffold in medicinal chemistry, frequently associated with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The molecule's utility is significantly enhanced by the presence of two key functional groups: the N-methylated pyrazole core and the reactive 2-chloroethyl side chain at the C4 position. The chloroethyl group, in particular, serves as a versatile synthetic handle for nucleophilic substitution, enabling the elaboration of more complex molecular architectures.

This guide provides a comprehensive analysis of the spectroscopic data required to unambiguously identify and characterize 4-(2-chloroethyl)-1-methyl-1H-pyrazole. As direct experimental spectra are not always readily available in public databases, this document leverages foundational spectroscopic principles and data from closely related analogues to predict, interpret, and validate the compound's structural identity. Our approach is grounded in a multi-technique workflow, ensuring a self-validating system of characterization crucial for researchers in drug development and synthetic chemistry.

Part 1: The Analytical Workflow for Structural Elucidation

A robust structural confirmation relies on the convergence of data from multiple independent analytical techniques. Mass spectrometry provides the foundational molecular weight and elemental composition, while Infrared spectroscopy identifies the functional groups present. Finally, Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides the detailed atomic connectivity, painting a complete picture of the molecular skeleton.

Caption: A multi-technique workflow for structural confirmation.

Part 2: Mass Spectrometry (MS) - Confirming Molecular Identity

Mass spectrometry is the first critical step, providing the molecular weight and, through high-resolution analysis, the elemental formula. For 4-(2-chloroethyl)-1-methyl-1H-pyrazole, with a molecular formula of C₆H₉ClN₂, the expected exact mass and fragmentation patterns are key identifiers.[1]

Expected Mass Spectrum Data

| Feature | Predicted Observation | Rationale |

| Molecular Ion (M⁺) | m/z ≈ 144.05 | Calculated for the most abundant isotopes (¹²C₆¹H₉³⁵Cl¹⁴N₂). |

| Isotopic Peak (M+2)⁺ | m/z ≈ 146.05 | Due to the natural abundance of the ³⁷Cl isotope. |

| (M)⁺ / (M+2)⁺ Ratio | ~3:1 | The characteristic isotopic signature of a monochlorinated compound. |

| Major Fragment | m/z = 109 | Loss of the chlorine radical followed by rearrangement (Loss of •Cl and •H). |

| Base Peak | m/z = 95 | Loss of the chloroethyl side chain (•CH₂CH₂Cl). |

Plausible Fragmentation Pathway

The primary fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The C-C bond of the ethyl chain and the C-Cl bond are expected to be labile.

Caption: Key fragmentations in the mass spectrum.

Experimental Protocol: Electron Ionization MS (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent like methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet for purified samples.

-

Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns that are comparable to library data.

-

Analysis: Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

-

Data Interpretation: Analyze the resulting spectrum for the molecular ion peak (m/z 144) and its corresponding M+2 isotope peak (m/z 146) in a ~3:1 ratio. Confirm the presence of key fragments predicted by the pathway analysis.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and non-destructive method for identifying functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comparative Insights |

| ~3100-3000 | C-H Stretch | Aromatic (Pyrazole Ring) | Typical for sp² C-H bonds. Unsubstituted pyrazole shows similar bands.[3] |

| ~2980-2850 | C-H Stretch | Aliphatic (N-CH₃, -CH₂CH₂-) | Characteristic of sp³ C-H bonds. |

| ~1590-1500 | C=N / C=C Stretch | Pyrazole Ring | The pyrazole ring C=N stretching vibration is a key identifier.[4] |

| ~1300-1250 | C-N Stretch | Pyrazole Ring | A band in this region often corresponds to C-N stretching within the heterocyclic ring.[5] |

| ~750-650 | C-Cl Stretch | Chloroalkane (-CH₂Cl) | This region is characteristic of the carbon-chlorine stretching mode, providing direct evidence of the chloroethyl group. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.

-

Sample Application: If the sample is a liquid, place a single drop directly onto the center of the ATR crystal. If solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to achieve a high signal-to-noise ratio.

-

Analysis: Process the spectrum to identify the key absorption bands as outlined in the table above. The presence of both aromatic C-H and aliphatic C-H stretches, combined with a strong C-Cl band, validates the core structural components.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the entire molecular skeleton and confirm connectivity. The predictions below are based on established chemical shift principles and data from analogous pyrazole structures.[2][6][7]

¹H NMR Spectroscopy: Probing the Proton Environments

The asymmetry of the 4-substituted, 1-methyl pyrazole ring results in two distinct aromatic proton signals. The ethyl chain will exhibit two characteristic triplets due to coupling between the adjacent methylene groups.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.5 | Singlet (s) | 1H | H-5 | Protons on pyrazole rings typically appear between 6.0-8.0 ppm. The H-5 proton is adjacent to two nitrogen atoms, leading to a downfield shift. |

| ~7.3-7.4 | Singlet (s) | 1H | H-3 | Similar to H-5, this proton is part of the aromatic pyrazole system. |

| ~3.8-3.9 | Singlet (s) | 3H | N-CH₃ | The methyl group attached to the nitrogen is deshielded and appears as a sharp singlet. |

| ~3.7-3.8 | Triplet (t) | 2H | -CH₂-Cl | The methylene group directly attached to the electron-withdrawing chlorine atom is significantly deshielded. It appears as a triplet due to coupling with the adjacent CH₂ group. |

| ~2.9-3.0 | Triplet (t) | 2H | Pyrazole-CH₂- | This methylene group is adjacent to the pyrazole ring and the other methylene group, appearing as a triplet. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will show six distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138-140 | C-5 | Aromatic carbons in pyrazoles adjacent to nitrogen atoms are typically found in this downfield region.[8] |

| ~128-130 | C-3 | Similar to C-5, this is a characteristic shift for a pyrazole ring carbon. |

| ~118-120 | C-4 | The substituted carbon of the pyrazole ring. |

| ~43-45 | -CH₂-Cl | The carbon atom bonded to chlorine is significantly deshielded, a typical range for chloroalkanes.[2] |

| ~38-40 | N-CH₃ | The N-methyl carbon appears in a characteristic upfield region. |

| ~28-30 | Pyrazole-CH₂- | The aliphatic carbon attached to the pyrazole ring. |

NMR Correlation Diagram

Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively link the proton and carbon assignments.

Caption: Expected ¹H-¹³C correlations (HSQC/HMBC).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its minimal interference in the ¹H spectrum.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Place the NMR tube in a 400 MHz (or higher) spectrometer. Acquire the ¹H spectrum using a standard pulse program. Ensure an adequate relaxation delay (e.g., d1 = 2 seconds) to allow for quantitative integration.

-

¹³C NMR Acquisition: Following the ¹H scan, acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: Process the raw data (FID) using Fourier transformation. Phase the spectra and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration, cross-referencing with the predicted values and ¹³C data.

Conclusion

The structural elucidation of 4-(2-chloroethyl)-1-methyl-1H-pyrazole is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. The predicted data, derived from fundamental principles and comparison with related structures, provides a robust framework for its characterization. The molecular ion peak at m/z 144/146 with a 3:1 ratio in the mass spectrum confirms the elemental composition. IR spectroscopy validates the presence of the pyrazole ring and the chloroalkane functionality. Finally, ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon skeletons, confirming the specific substitution pattern. This comprehensive spectroscopic guide serves as a critical resource for researchers, ensuring the identity and purity of this valuable synthetic intermediate.

References

-

ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. Available at: [Link]

-

PubMed Central. Low-temperature crystal structure of 4-chloro-1H-pyrazole. Available at: [Link]

-

ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

-

PubChem. 4-chloro-1-methyl-1H-pyrazole | C4H5ClN2. Available at: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

-

ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available at: [Link]

-

ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

-

PubChem. 1-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2. Available at: [Link]

-

National Institute of Standards and Technology. 1H-Pyrazole - NIST WebBook. Available at: [Link]

Sources

- 1. 4-(2-Chloroethyl)-1-methyl-1H-pyrazole|C6H9ClN2 [benchchem.com]

- 2. Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazole [webbook.nist.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Analysis: 1H NMR Spectrum of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

This guide details the technical analysis of the 1H NMR spectrum of 4-(2-chloroethyl)-1-methyl-1H-pyrazole , a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors).[1][2]

This analysis synthesizes theoretical prediction principles with empirical data from analogous pyrazole derivatives to provide a definitive reference for structural verification.

Executive Summary

Compound: 4-(2-chloroethyl)-1-methyl-1H-pyrazole CAS: 1443981-33-8 (or related salts) Molecular Formula: C6H9ClN2 Molecular Weight: 144.60 g/mol Solvent: Chloroform-d (CDCl3)[1][2]

The 1H NMR spectrum of this molecule is characterized by a distinct aliphatic region containing a methyl singlet and two methylene triplets, and an aromatic region featuring two distinct singlets corresponding to the pyrazole ring protons. The absence of coupling between the ring protons (due to C4 substitution) is a primary diagnostic feature.

Structural Dissection & Proton Assignment[1]

To accurately assign the spectrum, the molecule is divided into three magnetically distinct environments.

Figure 1: Proton Assignment Map

-

Environment A (Aromatic): Pyrazole Ring Protons (H-3 and H-5).[1][2]

-

Environment C (Side Chain): 2-Chloroethyl chain at position 4.[1][2]

Caption: Magnetic environments of protons in 4-(2-chloroethyl)-1-methyl-1H-pyrazole.

Spectral Data Summary (CDCl3)

The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Notes |

| H-3 (Pyrazole) | 7.45 – 7.55 | Singlet (s) | 1H | - | Deshielded by C=N bond anisotropy.[1][2] |

| H-5 (Pyrazole) | 7.25 – 7.35 | Singlet (s) | 1H | - | Adjacent to N-Me; typically upfield of H-3.[1][2] |

| N-CH3 | 3.80 – 3.90 | Singlet (s) | 3H | - | Characteristic N-Methyl on pyrazole.[1][2] |

| Cl-CH2- | 3.65 – 3.75 | Triplet (t) | 2H | ~7.0 Hz | Deshielded by Chlorine (electronegative).[1][2] |

| -CH2-Ring | 2.80 – 2.95 | Triplet (t) | 2H | ~7.0 Hz | Benzylic-like position; shielded relative to Cl-CH2.[1][2] |

Note on H-3 vs H-5: In 1-methylpyrazoles, H-3 and H-5 are often close in shift.[1][2] H-3 is typically more deshielded (downfield) due to the adjacent double bond (C=N) anisotropy, while H-5 is influenced by the N-methyl group.[1][2] Substitution at C-4 removes the vicinal coupling, collapsing these signals into sharp singlets.

Detailed Spectral Analysis

The Aliphatic Region (2.0 – 4.0 ppm)

This region confirms the presence of the N-methyl group and the intact chloroethyl side chain.

-

The N-Methyl Singlet (~3.85 ppm):

-

The Chloroethyl Chain (A2X2 System):

-

The side chain forms a classic triplet-triplet pattern.[1][2]

-

The α-Methylene (~2.85 ppm): The CH2 attached directly to the pyrazole ring (C4) resonates upfield. It appears as a triplet due to coupling with the adjacent β-methylene.[1][2]

-

The β-Methylene (~3.70 ppm): The CH2 attached to the chlorine atom is significantly deshielded by the electronegative halogen, shifting it downfield to ~3.7 ppm.

-

Coupling (

): Both triplets share a coupling constant of approximately 7.0 Hz.

-

The Aromatic Region (7.0 – 8.0 ppm)

This region confirms the substitution pattern of the pyrazole ring.

-

Absence of Splitting:

-

In unsubstituted 1-methylpyrazole, H-3, H-4, and H-5 show complex coupling (doublets/triplets).[1][2]

-

Crucial Validation: In this 4-substituted molecule, H-3 and H-5 are isolated from each other by the substituent at C4.[1][2] Therefore, they appear as two distinct singlets .

-

Trace Coupling: Occasionally, very small cross-ring coupling (

Hz) may cause slight broadening, but they will not appear as doublets in standard 300/400 MHz spectra.

-

Experimental Protocol: Sample Preparation & Acquisition

To ensure data integrity and reproducibility, follow this standardized workflow.

Figure 2: NMR Acquisition Workflow

Caption: Standardized workflow for acquiring high-fidelity 1H NMR data.[1][2]

Protocol Steps:

-

Mass: Weigh approximately 10–15 mg of the compound.

-

Solvent: Dissolve in 0.6 mL of Chloroform-d (CDCl3) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

-

Homogeneity: Ensure the sample is fully dissolved. If the hydrochloride salt is used (common for this amine), add a drop of NaOD/D2O or use DMSO-d6, as the salt may be insoluble in pure CDCl3.

-

Acquisition: Run a standard proton sequence (pulse angle 30°, relaxation delay 1-2 seconds) with 16 to 32 scans.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl3 solvent peak to 7.26 ppm.

Troubleshooting & Impurity Profiling

When synthesizing or sourcing this compound, specific impurities are common. Use the NMR spectrum to detect them.[3]

| Impurity / Artifact | Spectral Signature | Cause |

| 4-(2-hydroxyethyl) precursor | Triplet at ~3.8 ppm shifts to ~3.6 ppm (broad).[1][2] OH proton visible (variable). | Incomplete chlorination of the alcohol. |

| Regioisomer (1-methyl-1H-pyrazole-3-yl) | Different aromatic splitting (doublets) or shifts.[1][2] | Incorrect methylation site during synthesis. |

| Residual Solvent (DCM) | Singlet at 5.30 ppm. | Incomplete drying after extraction. |

| Water | Broad singlet ~1.56 ppm (in CDCl3). | Wet solvent or hygroscopic sample. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 642214, 1-(2-Chloroethyl)-1H-pyrazole. Retrieved from [Link]

-

Oregon State University. (2024). 1H NMR Chemical Shifts Table. Retrieved from [Link]

Sources

13C NMR analysis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

An In-depth Technical Guide to the 13C NMR Analysis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Executive Summary

This technical guide details the structural verification of 4-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 438475-37-7) via Carbon-13 Nuclear Magnetic Resonance (

Part 1: Structural Analysis & Theoretical Framework

Before acquisition, a rigorous analysis of the molecular framework is required to predict the spectral footprint.[2]

Molecule: 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Formula: C

Electronic Environment & Shift Prediction

The molecule consists of an electron-rich aromatic pyrazole ring substituted at the 4-position with an alkyl chloride chain. The asymmetry introduced by the N-methyl group distinguishes the C3 and C5 carbons, a common point of confusion in pyrazole analysis.[2]

| Carbon Environment | Label | Electronic Effect | Predicted Shift ( |

| Pyrazole C3 | C3 | Aromatic, adjacent to imine nitrogen (deshielded).[1] | 136.0 – 140.0 |

| Pyrazole C5 | C5 | Aromatic, adjacent to N-methyl (shielded relative to C3).[2] | 128.0 – 132.0 |

| Pyrazole C4 | C4 | Aromatic, substituted by alkyl group ( | 115.0 – 119.0 |

| Chloromethyl | C | Aliphatic, directly attached to Cl (electronegative).[2] | 43.0 – 46.0 |

| N-Methyl | N-Me | Methyl attached to pyrrole-like nitrogen.[1] | 38.0 – 40.0 |

| Methylene | C | Aliphatic, attached to aromatic ring.[2] | 24.0 – 28.0 |

Critical Insight: The distinction between C3 and C5 is the primary structural proof. In 1-methylpyrazoles, C3 is typically downfield of C5 due to the deshielding effect of the adjacent imine-like nitrogen (N2), whereas C5 is flanked by the amine-like nitrogen (N1).[1]

Part 2: Experimental Protocol

This protocol ensures high signal-to-noise (S/N) ratio and resolution of quaternary carbons.[1]

Sample Preparation

-

Solvent: Chloroform-d (CDCl

) is preferred for resolution.[1][2] Dimethyl sulfoxide-d -

Concentration: 30–50 mg of analyte in 0.6 mL solvent.[1][2] High concentration is vital for observing the quaternary C4 signal in reasonable timeframes.[1][2]

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters (400 MHz Equivalent)

-

Frequency: 100 MHz for

C nucleus.[1][2] -

Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1][2]

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary C4 and aromatic carbons have longer

relaxation times; insufficient delay will suppress their integration.[1][2] -

Scans (NS): Minimum 512 scans (approx. 30 mins) to ensure the quaternary C4 is distinct from baseline noise.

Advanced Validation (DEPT-135)

Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment immediately after the standard

-

Phase (+): CH and CH

signals (C3, C5, N-Me).[1][2] -

Phase (-): CH

signals (Ethyl chain carbons).[1][2] -

Utility: This definitively identifies the C4 position by its absence in the DEPT spectrum.[1][2]

Part 3: Data Analysis & Logic Flow

The following diagram illustrates the decision matrix for assigning the spectrum and ruling out common synthetic impurities (e.g., the 3-isomer or 5-isomer).

Figure 1: Logical workflow for structural verification and impurity flagging.

Detailed Assignment Rationale

-

The "Fingerprint" Region (120-140 ppm):

-

Look for two strong signals corresponding to C3 and C5 .[1][2]

-

C3 (approx. 138 ppm): This carbon is adjacent to the imine nitrogen (N=C).[2] The electronegativity of the nitrogen deshields this nucleus significantly.[1][2]

-

C5 (approx. 129 ppm): Adjacent to the amine nitrogen (N-Me).[1][2] While N is electronegative, the electron density donation from the methyl group and the resonance character of the N1 lone pair often render C5 more shielded than C3.[2]

-

-

The Substitution Site (C4):

-

Look for a lower intensity signal around 117 ppm .[2]

-

Validation: In a DEPT-135 experiment, this peak will disappear , confirming it has no attached protons. If this peak is inverted (negative), your substitution pattern is incorrect (i.e., you might have a CH2 at this position, indicating a different isomer).[1][2]

-

-

The Side Chain (20-50 ppm):

-

C

(44 ppm): The carbon attached to Chlorine.[2] Chlorine is electronegative, pulling electron density and deshielding the carbon (downfield shift).[2] -

N-Me (39 ppm): A sharp, intense peak.[2]

-

C

(26 ppm): The methylene attached to the ring.[2] It is shielded relative to the C

-

Part 4: Troubleshooting & Impurities

In drug development, "close" is not acceptable.[2] You must actively disprove the presence of common synthetic byproducts.[1][2]

| Impurity | NMR Signature | Origin |

| Regioisomer (5-substituted) | Distinct C3/C4 shifts. HMBC is required to distinguish. In 5-sub, the N-Me protons will show strong correlation to the substituted carbon (C5).[1][2] | Incorrect cyclization during synthesis.[2] |

| Hydrolysis Product (Alcohol) | C | Exposure to moisture/base.[2] |

| Elimination Product (Vinyl) | New alkene peaks in 115-135 ppm range; loss of aliphatic CH | Overheating or strong base.[2] |

Authoritative Note on Regioisomers:

The synthesis of N-methylpyrazoles often yields a mixture of 1,3- and 1,5-isomers if the precursor is unsymmetrical.[1] While

-

Protocol: Look for a correlation between the N-Methyl protons (~3.8 ppm in

H) and the adjacent ring carbons.[2]

References

-

Oregon State University. (n.d.).[2] 13C NMR Chemical Shift Tables and Spectral Analysis. Department of Chemistry. Retrieved from [Link][1][2]

-

National Institutes of Health (NIH). (2022).[2] Synthesis and Characterization of Novel Pyrazole Derivatives. PubMed Central.[2] Retrieved from [Link]

-

Chad's Prep. (2018).[2][3] The Chemical Shift in C-13 and Proton NMR. Organic Chemistry Tutorials. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 4-(2-chloroethyl)-1-methyl-1H-pyrazole

Topic: Mass Spectrometry of 4-(2-chloroethyl)-1-methyl-1H-pyrazole Content Type: Technical Whitepaper Role: Senior Application Scientist

Abstract

This guide provides a comprehensive technical analysis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 1093881-63-0), a critical intermediate and potential genotoxic impurity in the synthesis of pyrazole-based pharmaceuticals (e.g., kinase inhibitors). We synthesize physicochemical properties with advanced mass spectrometry (MS) theory to establish a robust detection and quantification protocol. Special emphasis is placed on distinguishing the unique isotopic signatures of chlorine, elucidating fragmentation mechanisms involving the C4-ethyl chain, and validating methods for trace-level analysis in complex matrices.

Physicochemical Identity & MS Theory

Chemical Structure & Relevance

The target analyte consists of a 1-methyl-1H-pyrazole core substituted at the C4 position with a 2-chloroethyl group. Unlike nitrogen mustards where the chloroethyl group is attached to a nitrogen, here it is attached to an aromatic carbon. This distinction alters the fragmentation kinetics; while it remains an alkylating agent (primary alkyl halide), it does not form a classic aziridinium ion. Instead, fragmentation is driven by the stability of the aromatic system and the elimination of HCl.

-

Formula: C₆H₉ClN₂

-

Monoisotopic Mass: 144.05 Da (

Cl) -

Molecular Weight: 144.60 g/mol

Isotopic Signature Analysis

The presence of a single chlorine atom provides a definitive spectral fingerprint essential for identification.

-

Isotope Pattern: The natural abundance of

Cl (75.77%) and -

Diagnostic Value: In trace impurity analysis, any peak lacking this 3:1 doublet at the correct mass offset can be immediately discarded as a false positive (e.g., chemical noise or non-halogenated co-elutants).

Ionization Physics

-

Electrospray Ionization (ESI): The pyrazole ring contains a pyridine-like nitrogen (N2) with a lone pair available for protonation. This makes ESI+ (Positive Mode) the preferred ionization method.

-

Protonation Site: The calculated pKa of 1-methylpyrazole is approximately 2.0. While weakly basic, the use of acidic mobile phases (0.1% Formic Acid) ensures efficient protonation to form

.

Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is critical for selecting Multiple Reaction Monitoring (MRM) transitions.

Primary Pathway: Elimination of HCl (m/z 108)

The most abundant fragment arises from the elimination of hydrogen chloride.

-

Mechanism: A 1,2-elimination occurs on the ethyl chain. The loss of HCl (36 Da) generates a vinyl group at the C4 position.

-

Product: 1-methyl-4-vinyl-1H-pyrazole cation (

). -

Stability: This ion is highly stabilized by conjugation between the new double bond and the aromatic pyrazole ring, making it the Base Peak in collision-induced dissociation (CID).

Secondary Pathway: Loss of Chlorine Radical (m/z 109)

-

Mechanism: Homolytic cleavage of the C-Cl bond.

-

Product: A cation at m/z 109. This ion is likely stabilized via neighboring group participation (NGP) from the pyrazole

-system, forming a phenonium-like bridged intermediate.

Tertiary Pathway: Ring Fragmentation (m/z 42/67)

-

At higher collision energies (CE > 30 eV), the pyrazole ring itself degrades, typically ejecting neutral HCN (27 Da) or acetonitrile (41 Da), characteristic of N-heterocycles.

Figure 1: Proposed fragmentation pathway for 4-(2-chloroethyl)-1-methyl-1H-pyrazole under ESI-MS/MS conditions.

Experimental Protocol: Trace Quantification

This protocol is designed for the quantification of 4-(2-chloroethyl)-1-methyl-1H-pyrazole as a genotoxic impurity (GTI) in drug substances.

Sample Preparation

-

Diluent: Methanol:Water (50:50). Avoid pure protic solvents if long-term stability is a concern, as the chloroethyl group can slowly solvolyze.

-

Concentration: Prepare stock at 1 mg/mL. Working standards for GTI analysis typically range from 1 ng/mL to 100 ng/mL (ppm level relative to API).

LC-MS/MS Conditions